molecular formula C21H24N2O4S B11000128 N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B11000128
M. Wt: 400.5 g/mol
InChI Key: YOFMAWYWWYWPJG-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound characterized by its unique structural features. This compound contains a benzazepine ring, a sulfanyl group, and a propanamide moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps:

    Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Attachment of the Propanamide Moiety: The final step involves the formation of the amide bond, typically achieved through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzazepine structure.

    Pharmacology: The compound is investigated for its interaction with various biological targets, including receptors and enzymes.

    Biochemistry: Research focuses on its metabolic pathways and the biochemical mechanisms underlying its activity.

    Industrial Chemistry: Its unique structural features make it a candidate for the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzazepine ring is known to interact with dopamine receptors, potentially modulating neurotransmission. The sulfanyl group may also play a role in redox reactions within the cell, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide: Similar structure but with an acetamide moiety instead of propanamide.

    N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]butanamide: Similar structure but with a butanamide moiety.

Uniqueness

The uniqueness of N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H24N2O4S/c1-26-16-11-15(12-17(13-16)27-2)22-20(24)9-10-28-19-8-7-14-5-3-4-6-18(14)23-21(19)25/h3-6,11-13,19H,7-10H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

YOFMAWYWWYWPJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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